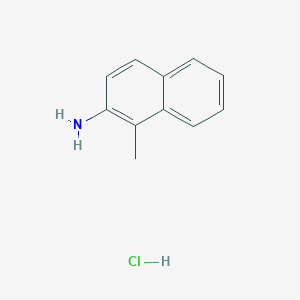

1-Methylnaphthalen-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

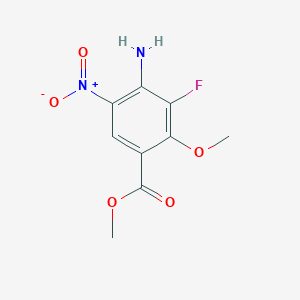

1-Methylnaphthalen-2-amine hydrochloride is a chemical compound with the CAS Number: 2490406-12-5 . It has a molecular weight of 193.68 and is typically stored at room temperature . The compound is usually in powder form .

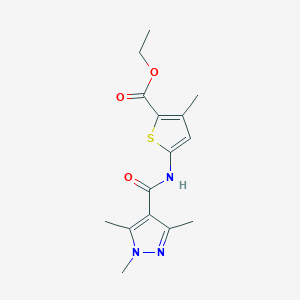

Molecular Structure Analysis

The IUPAC name for this compound is 1-methylnaphthalen-2-amine hydrochloride . Its InChI code is 1S/C11H11N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11(8)12;/h2-7H,12H2,1H3;1H .Applications De Recherche Scientifique

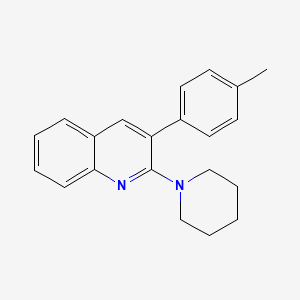

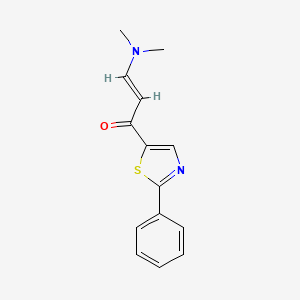

Catalysis and Chemical Synthesis

1-Methylnaphthalen-2-amine hydrochloride and its derivatives have been studied in various catalytic and chemical synthesis applications. For instance, Friedel–Crafts alkylation of 2-methylnaphthalene has been investigated using environmentally friendly catalysts in ionic liquids, showing excellent conversion and selectivity (Zhao et al., 2004). Additionally, the amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine has proven effective as a ligand in Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, yielding pharmaceutically important compounds (Ma et al., 2017).

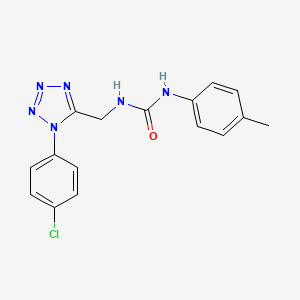

Bioimaging and Chemosensing

This compound has also been explored in the field of bioimaging and chemosensing. For example, a fluorescent chemosensor based on triazole, designed by condensing 2-hydroxy-1-napthaldehyde with amine, has shown excellent selectivity and sensitivity in detecting Zn2+ ions, and has been effectively used for intracellular Zn2+ imaging (Iniya et al., 2014).

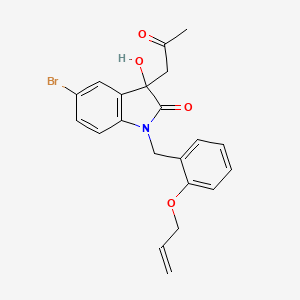

Energy and Fuels

1-Methylnaphthalene derivatives have significant implications in the field of energy and fuels. Research has explored the thermal decomposition of 1-methylnaphthalene in a batch reactor, providing insights into the conversion of this compound into naphthalene, methylated dimers, methane, and hydrogen gas (Leininger et al., 2006). Moreover, the ignition characteristics of 1-Methylnaphthalene, a surrogate fuel component in diesel, have been studied in a rapid compression machine, contributing to the understanding of its combustion behavior (Kukkadapu & Sung, 2017).

Mécanisme D'action

Safety and Hazards

This compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin or eye contact, and inhalation .

Propriétés

IUPAC Name |

1-methylnaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11(8)12;/h2-7H,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWHAWFUFLZZHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylnaphthalen-2-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2412805.png)

![2-Ethoxy-4-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-5-propan-2-ylbenzenesulfonamide](/img/structure/B2412807.png)

![8-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2412811.png)

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2412815.png)

![(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2412819.png)